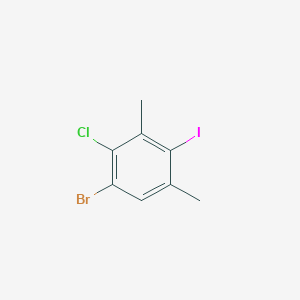
5-Bromo-4-chloro-2-iodo-m-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-2-iodo-m-xylene: is an organic compound with the molecular formula C8H7BrClI It is a derivative of m-xylene, where the hydrogen atoms at positions 5, 4, and 2 are replaced by bromine, chlorine, and iodine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with m-xylene, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom.
Iodination: Finally, the chlorinated product undergoes iodination using iodine and an oxidizing agent such as nitric acid to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-iodo-m-xylene can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as hydroxyl, cyano, or amino derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Corresponding hydrocarbons or partially reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 5-Bromo-4-chloro-2-iodo-m-xylene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: : In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: : The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique halogenation pattern can be exploited to design molecules with specific biological activities.
Industry: : In the industrial sector, this compound is used in the manufacture of specialty chemicals, including flame retardants, plasticizers, and stabilizers.
Wirkmechanismus
The precise mechanism of action of 5-Bromo-4-chloro-2-iodo-m-xylene is not fully understood. it is believed to function as a Lewis acid, forming complexes with substrate molecules and facilitating various chemical reactions. The halogen atoms in the compound can participate in halogen bonding, influencing the reactivity and selectivity of the compound in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-iodo-m-xylene: Similar structure but lacks the chlorine atom.
4-Chloro-2-iodo-m-xylene: Similar structure but lacks the bromine atom.
5-Bromo-4-chloro-m-xylene: Similar structure but lacks the iodine atom.
Uniqueness: 5-Bromo-4-chloro-2-iodo-m-xylene is unique due to the presence of three different halogen atoms, which imparts distinct chemical properties
Eigenschaften
Molekularformel |
C8H7BrClI |
|---|---|
Molekulargewicht |
345.40 g/mol |
IUPAC-Name |
1-bromo-2-chloro-4-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H7BrClI/c1-4-3-6(9)7(10)5(2)8(4)11/h3H,1-2H3 |
InChI-Schlüssel |
MVIPGSYIBWHXAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1I)C)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
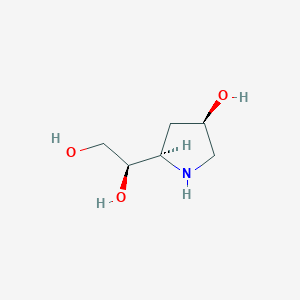
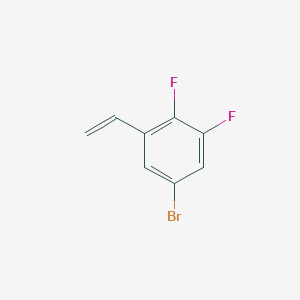
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
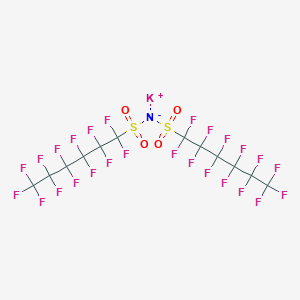
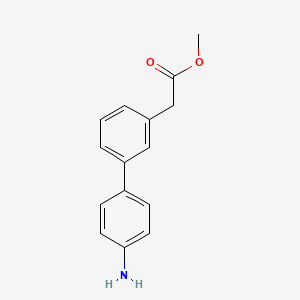
![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

